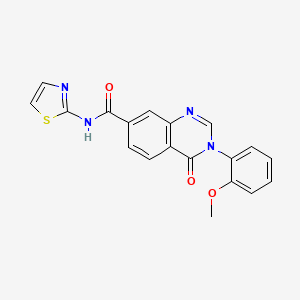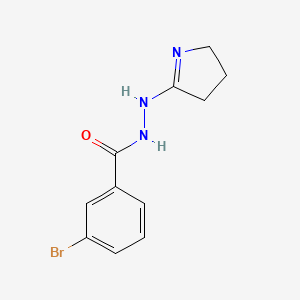![molecular formula C25H24N4O B12182707 2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B12182707.png)
2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone is a complex organic compound that features a biphenyl group, a triazolopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent.
Final Coupling: The final step involves coupling the biphenyl group, triazolopyridine moiety, and piperidine ring through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of biphenyl and triazolopyridine moieties with biological macromolecules. It can also serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for the development of drugs for conditions such as inflammation, cancer, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique structural features can impart desirable properties to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the triazolopyridine moiety can form hydrogen bonds with polar residues. The piperidine ring can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Biphenyl-4-yl)-1-[4-(pyridin-3-yl)piperidin-1-yl]ethanone: Lacks the triazole ring, which may reduce its binding affinity and specificity.
2-(Biphenyl-4-yl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone: Lacks the pyridine ring, which may affect its ability to form hydrogen bonds.
2-(Biphenyl-4-yl)-1-[4-(pyridin-2-yl)piperidin-1-yl]ethanone: The position of the nitrogen in the pyridine ring is different, which can alter its binding interactions.
Uniqueness
The presence of both the triazolopyridine moiety and the biphenyl group in 2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone makes it unique. This combination allows for a diverse range of interactions with biological targets, enhancing its potential as a therapeutic agent and a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C25H24N4O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C25H24N4O/c30-24(18-19-9-11-21(12-10-19)20-6-2-1-3-7-20)28-16-13-22(14-17-28)25-27-26-23-8-4-5-15-29(23)25/h1-12,15,22H,13-14,16-18H2 |
InChI Key |
YTTLULSYKOMQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-methyl-1H-benzimidazol-5-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12182637.png)
amine](/img/structure/B12182640.png)


methanone](/img/structure/B12182657.png)
![N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide](/img/structure/B12182665.png)
![Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12182677.png)


![{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B12182686.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12182690.png)
![methyl N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycinate](/img/structure/B12182694.png)
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12182703.png)
